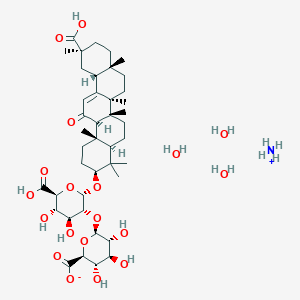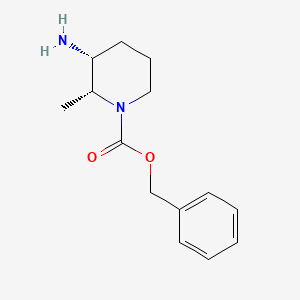
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Vue d'ensemble
Description
The compound "4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole" is a functionally substituted pyrazole, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of substituted 1H-pyrazoles can be achieved through various methods. One approach involves the reaction of 2-alkyn-1-ones to prepare 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, which can then undergo dehydration and iodination to yield 1-acyl-4-iodo-1H-pyrazoles . Another method includes the use of iodine as a catalyst in the synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, phenylhydrazine, and alkynes in an aqueous medium . Additionally, copper-mediated domino cyclization can be employed to synthesize 4-(trifluoromethyl)pyrazoles, which may be related to the trifluoroethyl group in the compound of interest .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of a related pyrazoline compound has been determined, providing insights into the molecular geometry and intermolecular interactions . Similarly, the crystal structure of 4-iodo-1H-pyrazole has been reported, completing the data for 4-halogenated-1H-pyrazoles and offering a comparison of structural and spectroscopic data .
Chemical Reactions Analysis
Pyrazole compounds can participate in various chemical reactions due to their reactive sites. For example, iodine(III)-mediated oxidative cyclization can be used to synthesize fused heterocyclic compounds . The presence of a halogen, such as iodine, in the 4-position of the pyrazole ring can also facilitate further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. The introduction of a trifluoroethyl group, for instance, can affect the compound's lipophilicity, boiling point, and electronic properties. Theoretical calculations, such as density functional theory (DFT), can be used to predict vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the compound with other molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The pyrazole nucleus, including compounds like 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been a key focus in research fields like CropScience and oncology. Guillou et al. (2011) highlighted the preparation of an array of 4- and 5-iodinated pyrazole derivatives, providing access to many new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).
- Electrosynthesis methods have been developed for the iodination of pyrazoles, including 4-iodo-substituted pyrazoles, by Lyalin and Petrosyan (2010). This process depends on the donor-acceptor properties of substituents in the pyrazole ring (Lyalin & Petrosyan, 2010).
Applications in Biochemistry and Pharmacology
- A fipronil-based probe, which involves a trifluoromethyldiazirinylfiprole, was synthesized using this compound as an intermediate by Sammelson and Casida (2003). This was used for studying the GABA receptor (Sammelson & Casida, 2003).
Chemical Stability and Structural Analysis
- Studies on the structural properties and chemical stability of pyrazole derivatives were conducted by Colombo et al. (2011), demonstrating the exceptional thermal and chemical stability of pyrazolate-bridged metal–organic frameworks (Colombo et al., 2011).
Utility in Synthetic Chemistry
- In synthetic chemistry, this compound has been used as a building block for various compounds. For instance, Fussell et al. (2012) reported a multi-kilogram scale synthesis of a key intermediate in the synthesis of Crizotinib (Fussell et al., 2012).
Propriétés
IUPAC Name |
4-iodo-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHJCWDGGAXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262530 | |
| Record name | 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918483-35-9 | |
| Record name | 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918483-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)
![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)






